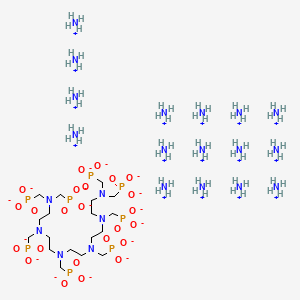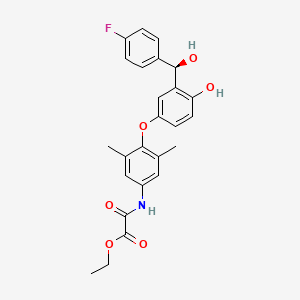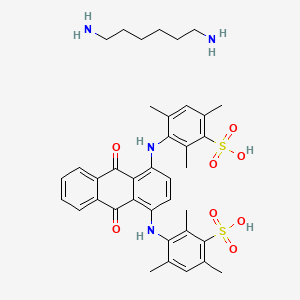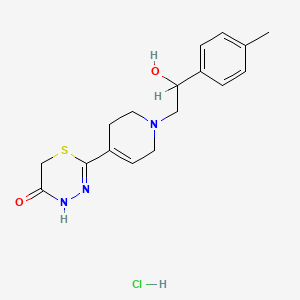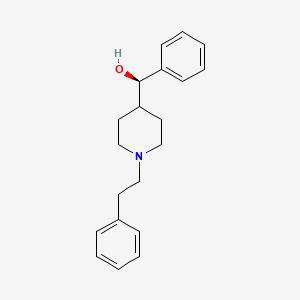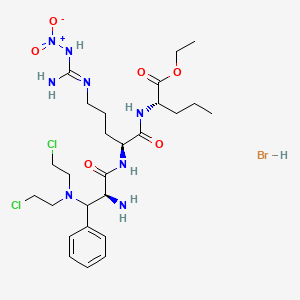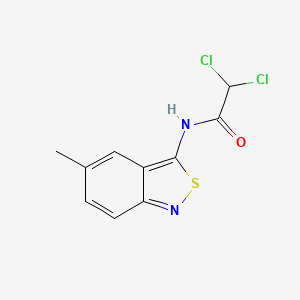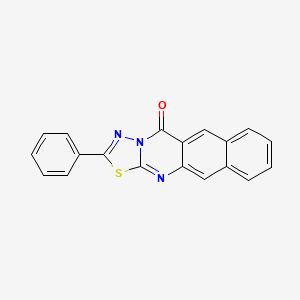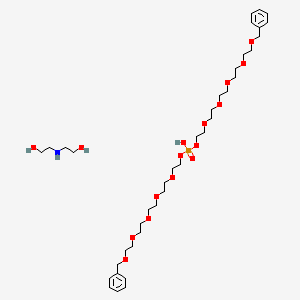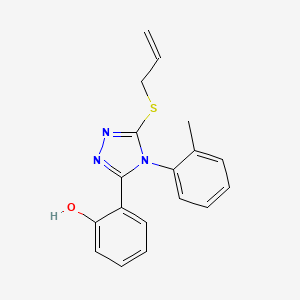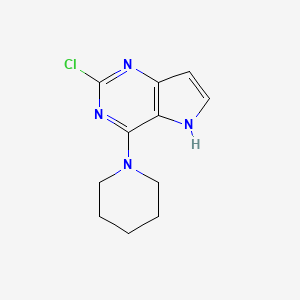
5H-Pyrrolo(3,2-d)pyrimidine, 2-chloro-4-(1-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrrolo(3,2-d)pyrimidine, 2-chloro-4-(1-piperidinyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential as a multi-targeted kinase inhibitor, making it a promising candidate for the development of new therapeutic agents, particularly in the treatment of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidine, 2-chloro-4-(1-piperidinyl)- typically involves a multi-step process. One common method includes the halogenation of pyrrolo[2,3-d]pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Pyrrolo(3,2-d)pyrimidine, 2-chloro-4-(1-piperidinyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include halogenating agents (e.g., chlorine gas or N-chlorosuccinimide), nucleophiles (e.g., amines or thiols), and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Applications De Recherche Scientifique
5H-Pyrrolo(3,2-d)pyrimidine, 2-chloro-4-(1-piperidinyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential multi-targeted kinase inhibitor, showing promise in the treatment of various cancers.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on cellular processes such as apoptosis and cell cycle regulation.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 5H-Pyrrolo(3,2-d)pyrimidine, 2-chloro-4-(1-piperidinyl)- involves its interaction with multiple kinase enzymes. It acts as an inhibitor of enzymes such as EGFR, Her2, VEGFR2, and CDK2. The compound induces cell cycle arrest and apoptosis in cancer cells by increasing the levels of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound shares a similar core structure but lacks the piperidinyl group.
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Another related compound with a chlorine atom at the 4-position instead of the 2-position.
Uniqueness
The uniqueness of 5H-Pyrrolo(3,2-d)pyrimidine, 2-chloro-4-(1-piperidinyl)- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable candidate for drug development .
Propriétés
Numéro CAS |
114684-95-6 |
|---|---|
Formule moléculaire |
C11H13ClN4 |
Poids moléculaire |
236.70 g/mol |
Nom IUPAC |
2-chloro-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C11H13ClN4/c12-11-14-8-4-5-13-9(8)10(15-11)16-6-2-1-3-7-16/h4-5,13H,1-3,6-7H2 |
Clé InChI |
UIEWMRXYDCBIOT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC3=C2NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




